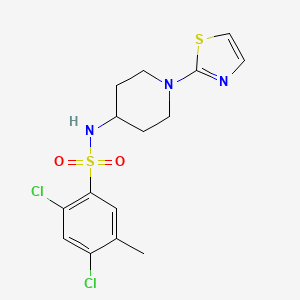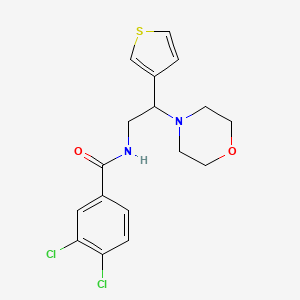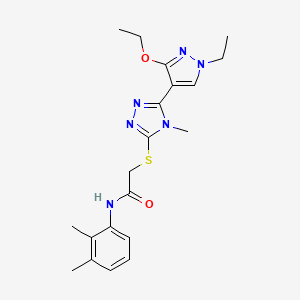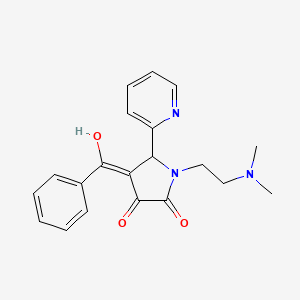
2,4-dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
2,4-disubstituted thiazoles have been found to exhibit significant antibacterial activity. For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has shown potent inhibitory activity, equivalent to that of the standard drug vancomycin .
Antifungal Activity
These compounds also show antifungal properties. A series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities against various fungi, including Candida albicans and Aspergillus niger .
Anti-inflammatory Activity
The 2,4-disubstituted thiazoles are known for their anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.
Antitumor Activity
These compounds have shown promising results in antitumor studies. They can potentially be used in the development of new anticancer drugs .
Antidiabetic Activity
2,4-disubstituted thiazoles have been found to exhibit antidiabetic properties . They could potentially be used in the treatment of diabetes.
Antiviral Activity
These compounds also show antiviral properties . They could potentially be used in the development of new antiviral drugs.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The exact mode of action would depend on the specific targets and the biological context.
Biochemical Pathways
Thiazole derivatives are known to interact with various biological targets, potentially affecting a wide range of biochemical pathways . The exact pathways affected would depend on the specific targets and the biological context.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific structure . The impact on bioavailability would depend on these properties.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the exact structure of the derivative and the biological context in which it is used.
Action Environment
The activity of thiazole derivatives can be influenced by various factors, including the specific biological context and the presence of other compounds .
Propriétés
IUPAC Name |
2,4-dichloro-5-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S2/c1-10-8-14(13(17)9-12(10)16)24(21,22)19-11-2-5-20(6-3-11)15-18-4-7-23-15/h4,7-9,11,19H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPYKLRMLDQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2912021.png)


![ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2912027.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide](/img/structure/B2912030.png)
![Ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate](/img/structure/B2912031.png)

![(E)-2-cyano-N-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methylprop-2-enamide](/img/structure/B2912033.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)